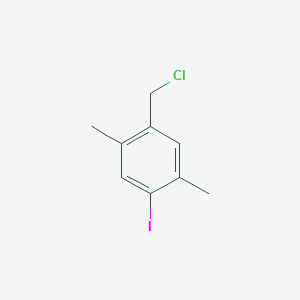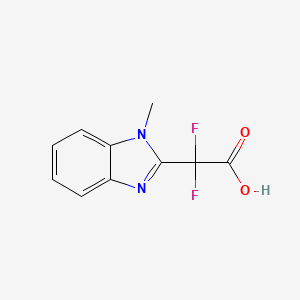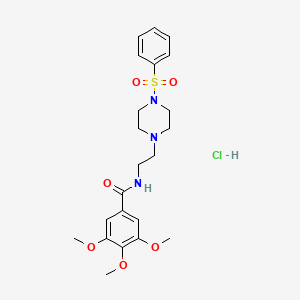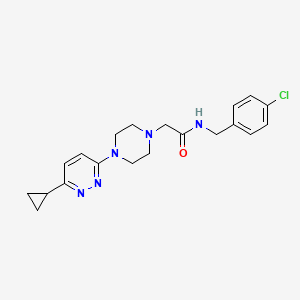
N-((6-cyclopropylpyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-cyclopropylpyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide, commonly referred to as CP-690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathways of a variety of cytokines and growth factors, and plays a critical role in the differentiation, proliferation, and survival of immune cells. CP-690,550 has been shown to have significant immunosuppressive and anti-inflammatory effects, and has therefore been investigated as a potential therapeutic agent for a range of autoimmune and inflammatory diseases.
Applications De Recherche Scientifique
Synthesis and Characterization
A compound closely related to N-((6-cyclopropylpyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide was synthesized, characterized, and its structure was investigated using spectroscopic tools and computational studies. This study provided insights into the type and nature of intermolecular interactions within the crystal state of similar compounds, highlighting their stabilization through various interactions. Computational analysis, including density functional theory (DFT), was employed to understand the structural and electronic properties, demonstrating excellent agreement with experimental data (Murthy et al., 2018).
Anticancer Activity
Research into mixed-ligand copper(II)-sulfonamide complexes, which share structural features with this compound, revealed their binding affinity to DNA and potential anticancer activities. The study suggests the sulfonamide derivative plays a crucial role in the interaction with DNA, influencing DNA cleavage efficiency and apoptotic cell death in human tumor cells (González-Álvarez et al., 2013).
Inhibition of HIF-1 Pathway
A novel small molecule, structurally related to the compound , demonstrated the ability to antagonize tumor growth through the inhibition of the hypoxia-inducible factor-1 (HIF-1) pathway. This pathway is crucial in cancer cell survival under hypoxic conditions. The research suggests avenues for chemical modifications to improve pharmacological properties for cancer therapy (Mun et al., 2012).
Antimicrobial Activity
Studies on sulfonamide molecules closely related to this compound showed significant antimicrobial activity. The research highlights the potential of these compounds in combating various bacterial and fungal infections, offering insights into the molecular basis of their action and paving the way for the development of new antimicrobial agents (Ghorab et al., 2017).
Nonlinear Optical Properties
Investigations into the nonlinear optical (NLO) properties of thienyl-substituted pyridinium salts, which share functional groups with the compound , reveal their potential in second-order NLO applications. This study highlights the synthesis of new materials with promising NLO efficiencies, contributing to advancements in photonic technologies (Li et al., 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-3-6-15(7-12(11)2)22(20,21)19-9-14-8-16(13-4-5-13)18-10-17-14/h3,6-8,10,13,19H,4-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLOYIIAAHVNFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=N2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[5-[(2-Chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2528173.png)

![2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(p-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2528175.png)


![9-benzyl-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2528179.png)

![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-4-ylmethanone](/img/structure/B2528183.png)




![2-((2-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2528193.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2528195.png)
